![molecular formula C12H15BrN2O2 B2794432 3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine CAS No. 1916592-91-0](/img/structure/B2794432.png)
3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine derivatives, such as “3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine”, often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine” can be represented by the SMILES string: COC1=CC (=CN=C1)Br .Physical And Chemical Properties Analysis
“3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine” is a low melting solid . It has a molecular weight of 188.02 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A study by Bogdanowicz et al. (2013) involved the use of a related compound, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, for synthesizing new cyanopyridine derivatives. These compounds demonstrated significant antimicrobial activity against various aerobic and anaerobic bacteria, highlighting their potential in antibacterial applications (Bogdanowicz et al., 2013).
Ring Contraction Studies
Tehrani et al. (2000) described a chemical reaction where 3-Methoxypiperidines were converted to 2-(bromomethyl)pyrrolidines. This study is significant for understanding the chemical behavior and potential transformations of similar compounds in synthetic chemistry (Tehrani et al., 2000).
Development of Antiarrhythmic Pharmaceuticals
Holt and Caignan (2000) reported on derivatives of a similar compound, which exhibited potential as antiarrhythmic pharmaceuticals. Their study also explored the conformations of these compounds, which can be relevant for understanding how the 3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine structure might behave in biological systems (Holt & Caignan, 2000).
Antioxidant Properties
Wijtmans et al. (2004) synthesized a series of pyridinols, starting from a 3-bromopyridine precursor, and evaluated their antioxidant properties. This research is indicative of the potential of 3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine in the development of antioxidants (Wijtmans et al., 2004).
Bromination and Tautomerism Studies
Research by Kolder and Hertog (2010) on the bromination of dihydroxypyridine and its derivatives, including a study of tautomeric structures, provides insights into the chemical behavior of brominated pyridines, which is relevant for understanding the properties of 3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine (Kolder & Hertog, 2010).
Safety And Hazards
“3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine” may be harmful if swallowed, cause skin irritation, be harmful if inhaled, be harmful in contact with skin, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Eigenschaften
IUPAC Name |
(5-bromopyridin-3-yl)-(3-methoxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-17-11-3-2-4-15(8-11)12(16)9-5-10(13)7-14-6-9/h5-7,11H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZOTFIYOJHZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.